N-(3-chloro-4-methylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
CAS No.: 1251584-27-6
Cat. No.: VC11985570
Molecular Formula: C25H26ClN7O2
Molecular Weight: 492.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251584-27-6 |
|---|---|
| Molecular Formula | C25H26ClN7O2 |
| Molecular Weight | 492.0 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
| Standard InChI | InChI=1S/C25H26ClN7O2/c1-17-7-8-19(15-20(17)26)28-22(34)16-33-25(35)32-10-9-27-23(24(32)29-33)31-13-11-30(12-14-31)21-6-4-3-5-18(21)2/h3-10,15H,11-14,16H2,1-2H3,(H,28,34) |
| Standard InChI Key | KKNVMLPOPXQAAR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5C)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Composition
The compound’s structure integrates a triazolopyrazine core fused with a piperazine ring and substituted phenyl groups. The triazolopyrazine moiety (a bicyclic system combining triazole and pyrazine rings) is functionalized at the 8-position with a 4-(2-methylphenyl)piperazin-1-yl group and at the 2-position with an acetamide side chain bearing a 3-chloro-4-methylphenyl substituent. This arrangement creates a sterically congested system with multiple hydrogen-bond acceptors and donors, as evidenced by its InChIKey KKNVMLPOPXQAAR-UHFFFAOYSA-N.
Table 1: Key Physicochemical Properties
The piperazine ring introduces conformational flexibility, potentially enabling interactions with G protein-coupled receptors (GPCRs), while the chloro-methylphenyl group enhances lipophilicity, influencing blood-brain barrier permeability.
Spectroscopic Characterization
Structural validation typically employs:
-
Nuclear Magnetic Resonance (NMR): Proton NMR would reveal distinct signals for the triazolopyrazine aromatic protons (δ 8.5–9.0 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and acetamide carbonyl (δ 170–175 ppm in NMR).
-
High-Performance Liquid Chromatography (HPLC): Purity assessments likely use reverse-phase HPLC with UV detection at 254 nm, given the compound’s conjugated π-system.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) would show a molecular ion peak at m/z 492.0 ([M+H]).
Synthesis and Mechanistic Pathways
Retrosynthetic Analysis
The compound’s synthesis likely follows a convergent approach:
-
Triazolopyrazine Core Formation: Cyclocondensation of 3-hydrazinylpyrazin-2(1H)-one with an α-ketoester yields the triazolopyrazine scaffold.
-
Piperazine Substitution: Nucleophilic aromatic substitution at the 8-position introduces the 4-(2-methylphenyl)piperazine group.
-
Acetamide Installation: Acylation of the triazolopyrazine’s 2-position with 2-chloro-N-(3-chloro-4-methylphenyl)acetamide completes the structure.
Optimized Reaction Conditions
-
Step 1: Cyclocondensation at 80–100°C in acetic acid.
-
Step 2: Pd-catalyzed Buchwald-Hartwig amination for piperazine coupling.
-
Step 3: EDC/HOBt-mediated amide bond formation under inert atmosphere.
Table 2: Hypothetical Synthetic Yields
| Step | Reaction | Yield (%) |
|---|---|---|
| 1 | Triazolopyrazine formation | 65–75 |
| 2 | Piperazine substitution | 50–60 |
| 3 | Acetamide acylation | 70–80 |
Future Directions and Challenges
Research Gaps
-
Target Validation: CRISPR-Cas9 knockout studies needed to confirm putative targets.
-
In Vivo Efficacy: Lack of data on tumor growth inhibition or neurobehavioral effects.
Synthetic Improvements
-
Flow Chemistry: Continuous manufacturing could improve yields in piperazine coupling steps.
-
Bioisosteric Replacement: Replacing the chloro group with trifluoromethyl may enhance potency.
Clinical Translation
-
Phase 0 Trials: Microdosing studies with -labeled compound to assess human pharmacokinetics.
-
Formulation: Nanocrystal suspensions to address solubility limitations (<10 μg/mL in PBS).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume